2-fluoro-6-methoxypyridin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 2-fluoro-6-methoxypyridin-4-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the fluorination of pyridine derivatives, which can be achieved using various fluorinating agents .
Chemical Reactions Analysis
2-Fluoro-6-methoxypyridin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example, where the compound reacts with arylboronic acids to form new carbon–carbon bonds.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts, boron reagents, and fluorinating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Fluoro-6-methoxypyridin-4-amine has a wide range of scientific research applications, including:
Nucleoside Synthesis: It is used in the synthesis of pyridine nucleosides, which are important in medicinal chemistry.
Molecular Structure Analysis: Researchers study its structural characteristics to understand molecular interactions and conformations.
Antibacterial Activity: Derivatives of this compound have been explored for their antibacterial properties.
Antitumor Agents: Some derivatives exhibit cytotoxic activity against tumor cell lines, contributing to cancer research.
Fluorination Synthesis Methods: It is used in the production of fluorinated compounds in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 2-fluoro-6-methoxypyridin-4-amine involves its interaction with molecular targets and pathways. For example, in the Suzuki–Miyaura coupling reaction, the compound undergoes oxidative addition with palladium catalysts, forming new carbon–carbon bonds . The specific molecular targets and pathways depend on the particular application and reaction conditions.
Comparison with Similar Compounds
2-Fluoro-6-methoxypyridin-4-amine can be compared with other fluoropyridine derivatives, such as:
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the methoxy and amino groups.
6-Methoxypyridin-4-amine: Similar to this compound but without the fluorine atom, affecting its reactivity and applications.
4-Amino-2-fluoropyridine: Another fluorinated pyridine with an amino group at the 4-position, similar to this compound but without the methoxy group.
Properties
CAS No. |
1227586-58-4 |
---|---|
Molecular Formula |
C6H7FN2O |
Molecular Weight |
142.1 |
Purity |
95 |
Origin of Product |
United States |
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